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Compound of Interest

Compound Name:
4-(Difluoromethoxy)-3-

methoxybenzaldehyde

Cat. No.: B067655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-(Difluoromethoxy)-3-
methoxybenzaldehyde and its structurally related analogues. The inclusion of the

difluoromethoxy group can significantly alter the electronic and steric properties of a molecule,

influencing its reactivity and biological activity. Understanding the spectroscopic signatures of

this compound in relation to its well-known analogues is crucial for characterization, quality

control, and the development of new pharmaceutical agents.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-(Difluoromethoxy)-3-
methoxybenzaldehyde and its selected analogues. This data facilitates a direct comparison of

the influence of different substituents on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b067655?utm_src=pdf-interest
https://www.benchchem.com/product/b067655?utm_src=pdf-body
https://www.benchchem.com/product/b067655?utm_src=pdf-body
https://www.benchchem.com/product/b067655?utm_src=pdf-body
https://www.benchchem.com/product/b067655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compo
und

Solvent Ar-CHO Ar-H OCH₃ OCH₂F₂
OCH₂C
H₃

CH₂CH₃

4-

(Difluoro

methoxy)

-3-

methoxy

benzalde

hyde

CDCl₃
9.74 (s,

1H)

7.31 (d,

J=1.7 Hz,

1H), 7.27

(dd,

J=8.0,

1.7 Hz,

1H), 7.11

(d, J=8.0

Hz, 1H)

3.76 (s,

3H)

6.49 (t,

J=74.0

Hz, 1H)

- -

Vanillin

(4-

Hydroxy-

3-

methoxy

benzalde

hyde)

CDCl₃
9.83 (s,

1H)

7.43-7.41

(m, 2H),

7.04 (d,

J=8.0 Hz,

1H)

3.96 (s,

3H)
- - -

Isovanilli

n (3-

Hydroxy-

4-

methoxy

benzalde

hyde)

CDCl₃
9.83 (s,

1H)

7.44 (d,

J=1.9 Hz,

1H), 7.42

(dd,

J=8.8,

1.9 Hz,

1H), 6.97

(d, J=8.8

Hz, 1H)

3.97 (s,

3H)
- - -

3,4-

Dimethox

ybenzald

ehyde

(Veratral

dehyde)

CDCl₃ 9.85 (s,

1H)

7.43 (dd,

J=8.2,

1.8 Hz,

1H), 7.41

(d, J=1.8

Hz, 1H),

6.98 (d,

3.95 (s,

3H), 3.93

(s, 3H)

- - -
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J=8.2 Hz,

1H)

4-Ethoxy-

3-

methoxy

benzalde

hyde

CDCl₃
9.84 (s,

1H)

7.42-7.39

(m, 2H),

6.95 (d,

J=8.0 Hz,

1H)

3.93 (s,

3H)
-

4.16 (q,

J=7.0 Hz,

2H)

1.47 (t,

J=7.0 Hz,

3H)

4-Fluoro-

3-

methoxy

benzalde

hyde

CDCl₃
9.91 (s,

1H)

7.50 (d,

1H), 7.43

(m, 1H),

7.23 (d,

1H)

3.96 (s,

3H)
- - -

Table 2: Infrared (IR) Spectroscopic Data (Selected Peaks in cm⁻¹)

Compound C=O Stretch C-H (aldehyde) O-H Stretch C-O Stretch

Vanillin (4-

Hydroxy-3-

methoxybenzald

ehyde)

~1696 ~2850, ~2750 ~3540 (broad) ~1268, ~1035

Isovanillin (3-

Hydroxy-4-

methoxybenzald

ehyde)

~1680 ~2850, ~2750 ~3300 (broad) ~1270, ~1130

3,4-

Dimethoxybenzal

dehyde

(Veratraldehyde)

~1685 ~2820, ~2730 - ~1260, ~1140

4-Ethoxy-3-

methoxybenzald

ehyde

~1680 ~2830, ~2730 - ~1260, ~1140

Table 3: Mass Spectrometry Data (m/z of Molecular Ion [M]⁺)
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Compound Molecular Formula Molecular Weight Observed [M]⁺

4-(Difluoromethoxy)-3-

methoxybenzaldehyde
C₉H₈F₂O₃ 202.15 202

Vanillin (4-Hydroxy-3-

methoxybenzaldehyde

)

C₈H₈O₃ 152.15 152

Isovanillin (3-Hydroxy-

4-

methoxybenzaldehyde

)

C₈H₈O₃ 152.15 152

3,4-

Dimethoxybenzaldehy

de (Veratraldehyde)

C₉H₁₀O₃ 166.17 166

4-Ethoxy-3-

methoxybenzaldehyde
C₁₀H₁₂O₃ 180.20 180

4-Fluoro-3-

methoxybenzaldehyde
C₈H₇FO₂ 154.14 154

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the benzaldehyde derivative in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The use of

a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.
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Use a standard pulse sequence for ¹H NMR.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

Integrate the peaks to determine the relative number of protons.

Analyze chemical shifts and coupling constants to assign the signals to the respective

protons in the molecule.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of dry potassium bromide (KBr) into a fine powder using an agate

mortar and pestle.

Add a small amount of the solid benzaldehyde derivative (approximately 1-2% by weight)

to the KBr and grind the mixture thoroughly to ensure homogeneity.

Place the mixture into a pellet press and apply high pressure to form a thin, transparent, or

translucent pellet.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Place the KBr pellet in the sample holder of the IR spectrometer.
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Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty sample holder to subtract from the sample

spectrum.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule, such as the C=O stretch of the aldehyde, O-H stretch of a phenol, C-O

stretches of ethers, and C-H stretches.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via

an appropriate ionization source. For volatile compounds like benzaldehyde derivatives, Gas

Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is

commonly used.

Instrument: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

Data Acquisition (EI mode):

The sample is vaporized and bombarded with a beam of electrons (typically 70 eV).

This causes the molecule to ionize and fragment.

The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Analysis:

The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to gain further structural information.

UV-Visible (UV-Vis) Spectroscopy
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Sample Preparation: Prepare a dilute solution of the benzaldehyde derivative in a suitable

UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should

be adjusted to yield an absorbance value between 0.1 and 1.0.

Instrument: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a

reference).

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

The position and intensity of the absorption bands provide information about the electronic

transitions within the molecule, particularly those involving the aromatic ring and the

carbonyl group.

Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for a comparative spectroscopic analysis

of the target compound and its analogues.
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Start: Select Target and Analogue Compounds
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Caption: Workflow for the spectroscopic comparison of benzaldehyde analogues.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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